

Ethoprophos: A Comprehensive Toxicological Profile and Risk Assessment

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Compound of Interest

Compound Name: Ethoprophos

Cat. No.: B1671620

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Introduction

Ethoprophos is a non-systemic organophosphate insecticide and nematicide effective against a broad spectrum of soil-dwelling pests.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This technical guide provides an in-depth analysis of the toxicological profile of **ethoprophos**, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, it outlines the risk assessment framework for this compound, offering a comprehensive resource for professionals in toxicology and drug development.

Toxicological Profile

The toxicity of **ethoprophos** has been evaluated across various species and exposure routes. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][3] This can result in a range of symptoms from nausea and convulsions to respiratory depression and death.[3][4]

Acute Toxicity

Ethoprophos exhibits high acute toxicity via oral, dermal, and inhalation routes.^[2] Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, tremors, convulsions, and respiratory distress.^{[3][4]}

Table 1: Acute Toxicity of **Ethoprophos**

Species	Route	Value	Units	Reference
Rat (male)	Oral LD50	61	mg/kg	^[5]
Rat (female)	Oral LD50	33	mg/kg	^[5]
Rabbit	Oral LD50	55	mg/kg	^[5]
Rat	Dermal LD50	26	mg/kg	^[6]
Rabbit	Dermal LD50	26	mg/kg	^[7]
Rat	Inhalation LC50 (4h)	0.123	mg/L	

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to **ethoprophos** has been shown to cause various adverse effects, with cholinesterase inhibition being the most sensitive endpoint. Long-term studies have also investigated its carcinogenic potential. The U.S. Environmental Protection Agency (EPA) has classified **ethoprophos** as "likely to be carcinogenic to humans" based on the occurrence of adrenal pheochromocytomas in rats.^[4]

Table 2: Subchronic and Chronic Toxicity of **Ethoprophos** (NOAEL/LOAEL)

Species	Duration	Route	NOAEL	LOAEL	Critical Effect	Reference
Rat	28-day	Dermal	20	100	Plasma cholinesterase inhibition	[4]
Rabbit	21-day	Dermal	0.1	1.0	Brain and erythrocyte cholinesterase inhibition	[4][8]
Dog	90-day	Inhalation	0.025	0.075	Plasma cholinesterase inhibition	[4]
Dog	1-year	Oral	0.025	-	-	[8]
Rat	Chronic	Oral	-	-	Malignant adrenal pheochromocytomas	[4]

Reproductive and Developmental Toxicity

Studies on laboratory animals have indicated that **ethoprophos** can have adverse effects on reproduction and development, including reduced litter sizes and increased postnatal mortality. [4]

Table 3: Reproductive and Developmental Toxicity of **Ethoprophos** (NOAEL)

Species	Study Type	NOAEL	Critical Effect	Reference
Rat	Two-Generation Reproduction	470 mg/kg/day	Parental and reproductive toxicity	[9] [10]
Rabbit	Developmental Toxicity	10 mg/kg-bw/day	Maternal and developmental toxicity	[11] [12]

Genotoxicity

The genotoxicity of **ethoprophos** has been evaluated in a battery of in vitro and in vivo assays. While some studies have shown evidence of genotoxic potential at high concentrations in vitro, the overall weight of evidence from in vivo studies suggests that **ethoprophos** is not genotoxic. [\[7\]](#)[\[13\]](#)

Table 4: Genotoxicity of **Ethoprophos**

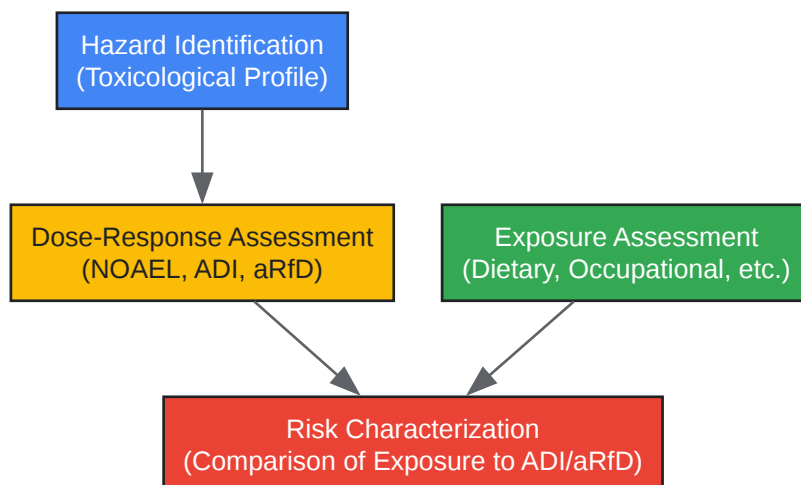
Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With & Without	Negative	[13]
Chromosome Aberration	CHO cells	With & Without	Positive	[13]
Mouse Micronucleus	In vivo	N/A	Negative	[13]
Rat Unscheduled DNA Synthesis	In vivo	N/A	Negative	[13]

Neurotoxicity

As an acetylcholinesterase inhibitor, **ethoprophos** is a known neurotoxin. Studies have demonstrated its potential to cause delayed neurotoxicity.[\[4\]](#)

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **ethoprophos** toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system. This inhibition leads to the accumulation of acetylcholine (ACh) in synaptic clefts, resulting in continuous stimulation of cholinergic receptors.



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